Superior Antileishmanial Activity of Derivative 3b Compared to Pentamidine Against Leishmania infantum
The 4-(1H-pyrazol-1-yl)benzenesulfonamide derivative 3b demonstrates antileishmanial activity against L. infantum that is comparable to the reference drug pentamidine but offers a superior selectivity index, indicating lower cytotoxicity to host cells [1]. This makes it a more promising lead compound for further development.
| Evidence Dimension | In vitro antileishmanial activity and selectivity |
|---|---|
| Target Compound Data | Derivative 3b: IC50 = 0.059 ± 0.01 mM; Selectivity Index (S.I.) = 2.44 |
| Comparator Or Baseline | Pentamidine: IC50 = 0.062 mM; Selectivity Index (S.I.) = 0.87 |
| Quantified Difference | 3b has a 2.8-fold higher selectivity index compared to pentamidine (2.44 vs 0.87). |
| Conditions | In vitro assay against Leishmania infantum (L. chagasi syn.) promastigotes; Cytotoxicity assessed in murine macrophages. |
Why This Matters
For procurement, this indicates that derivatives built on the 4-(1H-pyrazol-1-yl)benzenesulfonamide scaffold can achieve potent anti-parasitic activity with reduced host cell toxicity, a critical advantage over current treatments.
- [1] Marra, R. K. F., Bernardino, A. M. R., Pacheco, P. A. F., da Silva, L. C. R. P., Silva, F. C., Araújo, A. C. G., ... & Wardell, J. L. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12961-12973. View Source
